molecular formula C11H13N3O3 B7590126 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea

Katalognummer B7590126
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: RWHRGQIBRNIPBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea, also known as CDU, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. CDU is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH) which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that play a critical role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, CDU increases the levels of EETs in the body, which has been shown to have beneficial effects in various disease models.

Wirkmechanismus

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea acts as a potent inhibitor of sEH, which is involved in the metabolism of EETs. By inhibiting sEH, this compound increases the levels of EETs in the body, which has been shown to have beneficial effects in various disease models. EETs have been shown to have anti-inflammatory, vasodilatory, and analgesic effects, which may explain the beneficial effects of this compound in various disease models.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound increases the levels of EETs in the body, which has been shown to have anti-inflammatory, vasodilatory, and analgesic effects. This compound has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has several advantages for use in lab experiments. This compound is a small molecule inhibitor that is easy to synthesize and has high purity. This compound has also been extensively studied for its potential therapeutic applications, making it a useful tool for studying the role of sEH and EETs in various disease models.
One limitation of this compound is that it is not selective for sEH and may inhibit other enzymes. This compound has also been shown to have off-target effects in some disease models, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea. One area of research is the development of more selective sEH inhibitors that do not have off-target effects. Another area of research is the study of the potential therapeutic applications of this compound in neurodegenerative diseases. This compound may also have potential applications in cancer therapy, as EETs have been shown to have anti-tumor effects. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.

Synthesemethoden

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea can be synthesized using a multi-step synthetic route that involves the condensation of 3-cyanophenyl isocyanate with 1,3-dihydroxyacetone. The resulting intermediate is then treated with a reducing agent to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that this compound has beneficial effects in hypertension, inflammation, pain, and cardiovascular disease. This compound has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

1-(3-cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c12-5-8-2-1-3-9(4-8)13-11(17)14-10(6-15)7-16/h1-4,10,15-16H,6-7H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHRGQIBRNIPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC(CO)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.